(S)-1-Methylazetidine-2-carboxylic acid

Peptide Conformation Reverse Turns Peptidomimetics

(S)-1-Methylazetidine-2-carboxylic acid (CAS 255882-95-2), also referred to as (2S)-1-methylazetidine-2-carboxylic acid, is a chiral, non-proteinogenic α,α-disubstituted amino acid featuring a strained four-membered azetidine ring with N-methyl substitution and a C2-carboxylic acid group. With a molecular formula of C5H9NO2 and a molecular weight of 115.13 g/mol, this compound serves as a conformationally restricted building block in peptide and peptidomimetic chemistry.

Molecular Formula C5H9NO2
Molecular Weight 115.132
CAS No. 255882-95-2
Cat. No. B2573873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Methylazetidine-2-carboxylic acid
CAS255882-95-2
Molecular FormulaC5H9NO2
Molecular Weight115.132
Structural Identifiers
SMILESCN1CCC1C(=O)O
InChIInChI=1S/C5H9NO2/c1-6-3-2-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)/t4-/m0/s1
InChIKeyFDNMFKYCFKRTRC-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Methylazetidine-2-carboxylic Acid (CAS 255882-95-2): Chiral Non-Proteinogenic Amino Acid for Constrained Peptide Design


(S)-1-Methylazetidine-2-carboxylic acid (CAS 255882-95-2), also referred to as (2S)-1-methylazetidine-2-carboxylic acid, is a chiral, non-proteinogenic α,α-disubstituted amino acid featuring a strained four-membered azetidine ring with N-methyl substitution and a C2-carboxylic acid group [1]. With a molecular formula of C5H9NO2 and a molecular weight of 115.13 g/mol, this compound serves as a conformationally restricted building block in peptide and peptidomimetic chemistry. It is structurally categorized as a constrained proline analogue, where the azetidine ring imposes greater backbone torsional restrictions than the pyrrolidine ring of proline [1][2].

Why (S)-1-Methylazetidine-2-carboxylic Acid Cannot Be Interchanged with Proline or Other Cyclic Amino Acids


Generic substitution of (S)-1-methylazetidine-2-carboxylic acid with proline, pipecolic acid, or even unmethylated azetidine-2-carboxylic acid (Aze) is not scientifically valid due to fundamentally different conformational preferences and turn-inducing properties. The four-membered azetidine ring preferentially stabilizes γ-turn conformations in peptides, whereas the five-membered proline ring tends to induce β-turns [1]. Additionally, the N-methyl group alters hydrogen-bonding capacity, lipophilicity, and steric environment compared to non-methylated Aze [2]. The presence of the α-methyl (C2) substituent further enhances turn-inducing ability relative to unsubstituted azetidine analogues [1]. These structural features create a unique conformational profile that cannot be replicated by simply substituting with another cyclic amino acid, making compound-specific procurement essential for reproducible peptide design [1][2].

Quantitative Differentiation Evidence for (S)-1-Methylazetidine-2-carboxylic Acid vs. Proline and Azetidine Analogues


γ-Turn vs. β-Turn Induction: Azetidine Scaffold Diverges from Proline in Model Tetrapeptides

In model tetrapeptides R₂CO-2-R₁Aze-L-Ala-NHMe analyzed by molecular modeling, ¹H NMR, and FT-IR, the 2-alkyl-2-carboxyazetidine scaffold (including 2-MeAze, which is the core structure of (S)-1-methylazetidine-2-carboxylic acid when R₁ = Me) preferentially stabilizes γ-turn conformations, in contrast to the five-membered proline ring which tends to induce β-turns [1]. The presence of the α-alkyl substituent (R₁) significantly enhances the turn-inducing ability compared to unsubstituted Aze [1]. This differential turn preference is a direct consequence of ring size (four-membered vs. five-membered) rather than side-chain chemistry alone [1][2].

Peptide Conformation Reverse Turns Peptidomimetics

Conformational Restriction: Azetidine vs. Proline Ring Puckering and Backbone Dihedral Angles

Ab initio HF and DFT calculations (gas phase and SCRF solvation models) comparing the Aze dipeptide (Ac-Aze-NHMe) with the Pro dipeptide (Ac-Pro-NHMe) revealed distinct backbone and ring structural differences. The four-membered azetidine ring exhibits a less puckered structure and altered bond lengths/angles around the N–Cα bond relative to proline [1]. Specifically, the C'–N imide bond length differs significantly, and the axiality (preference for axial NHMe orientation) increases in the order Pro < Aze < Pip (pipecolic acid) [1]. The cis-trans rotational barriers for the Aze imide bond are lower than those for Pro, as confirmed experimentally [1].

Conformational Analysis Ab Initio Calculations Proline Analogues

Retention of γ-Turn Induction Irrespective of Sequence Position: Evidence from X-ray and NMR

Model tetrapeptides containing differently substituted azetidine moieties (Aze, 2-MeAze, 2-BnAze) at the i+2 position demonstrated efficient γ-turn induction, expanding beyond earlier findings limited to the i+1 position [1]. A key X-ray diffraction structure of a dipeptide derivative containing the 2-alkyl-2-carboxyazetidine skeleton confirmed the γ-turn conformation in the solid state, corroborating solution NMR and FT-IR data [1]. The 2-MeAze moiety, which structurally corresponds to the α-methyl-substituted azetidine core of the target compound, maintained γ-turn inducing capacity regardless of sequence localization [1].

Peptide Crystallography NMR Spectroscopy γ-Turn Motif

Enantiomeric Differentiation: (S)- vs. (R)-1-Methylazetidine-2-carboxylic Acid for Chiral Peptide Applications

The (S)-enantiomer (CAS 255882-95-2) and (R)-enantiomer (CAS 255883-21-7) of 1-methylazetidine-2-carboxylic acid are commercially available as distinct compounds with independent CAS registrations, reflecting their non-interchangeable stereochemistry . Vendors such as Bidepharm and Aladdin provide the (S)-enantiomer at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC . A robust synthetic route to enantiopure 2-methyl-azetidine-2-carboxylic acid using (S)-phenylglycinol as a resolving agent has been reported, yielding practical quantities of each enantiomer in suitably N- and C-protected forms for peptide coupling [1]. Enzymatic resolution via Candida antarctica lipase-mediated ammoniolysis of N-alkyl-azetidine-2-carboxylates has also been demonstrated to produce high-enantiopurity (S)- and (R)-derivatives [2].

Chiral Resolution Enantiopure Amino Acids Peptide Synthesis

Application Scenarios for (S)-1-Methylazetidine-2-carboxylic Acid Supported by Quantitative Evidence


Rational Design of γ-Turn-Stabilized Bioactive Peptides and Peptidomimetics

Researchers designing peptides that require a stable γ-turn conformation—rather than the β-turn imposed by proline—can incorporate (S)-1-methylazetidine-2-carboxylic acid as a constrained amino acid building block. The azetidine scaffold has been experimentally validated in model tetrapeptides to preferentially induce γ-turns irrespective of sequence position (i+1 or i+2), as confirmed by NMR and X-ray crystallography [1][2]. This application is directly supported by the finding that α-alkyl substitution on the azetidine ring significantly enhances turn-inducing ability relative to unsubstituted azetidine-2-carboxylic acid [1].

Probing the Role of γ-Turn Structures in Neurotrophin-Derived Peptide Fragments

2-Alkyl-2-carboxyazetidine amino acids have been successfully incorporated into NGF and NT3 tetrapeptide sequences, where molecular modeling and NMR studies showed that the azetidine-containing peptides mainly stabilized γ-turn conformations despite the presence of Asp residues typically favoring β-turns [1]. (S)-1-Methylazetidine-2-carboxylic acid, as an N-methyl-α-methyl-azetidine derivative, is structurally suited for similar studies exploring structure-activity relationships in neurotrophin mimetics.

Enantiopure Chiral Pool for Asymmetric Synthesis and Chiral Auxiliary Applications

The availability of (S)-1-methylazetidine-2-carboxylic acid as an enantiopure building block (via resolution with (S)-phenylglycinol or enzymatic methods) enables its use as a chiral auxiliary or ligand precursor in asymmetric catalysis [1][2]. The rigid azetidine framework provides a defined chiral environment, and the N-methyl group eliminates hydrogen-bond donation capability that could otherwise complicate reaction stereochemistry, a feature not shared by unmethylated Aze derivatives.

Conformation-Activity Relationship Studies Comparing Azetidine, Proline, and Pipecolic Acid Scaffolds

For fundamental studies of how ring size modulates peptide backbone conformation, (S)-1-methylazetidine-2-carboxylic acid serves as the four-membered ring comparator alongside five-membered proline and six-membered pipecolic acid. Computational and experimental data show that ring size dictates turn preference (γ for Aze, β for Pro, mixed for Pip) and affects rotational barriers around the imide bond [1]. The N-methyl-α-methyl substitution pattern provides additional steric and electronic modulation beyond the parent Aze scaffold, enabling systematic exploration of substituent effects on peptide folding.

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